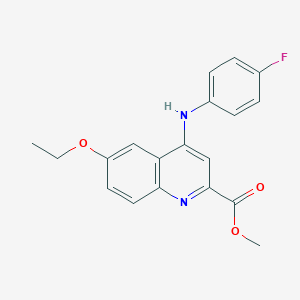

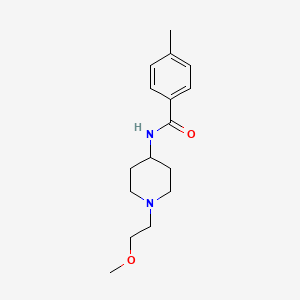

![molecular formula C14H18N2O3 B2378712 methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate CAS No. 865283-01-8](/img/structure/B2378712.png)

methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an indole derivative, which means it contains a bicyclic structure of benzene fused to pyrrole. The presence of a dimethylamino group and a methoxy group attached to the indole ring could potentially influence its chemical behavior and biological activity .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes an indole ring, a methoxy group (-OCH3), and a dimethylamino group (-N(CH3)2). These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the dimethylamino and methoxy groups. The dimethylamino group could potentially participate in acid-base reactions, while the methoxy group could undergo reactions typical of ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethylamino group could make the compound basic, while the methoxy group could increase its lipophilicity .Scientific Research Applications

Chemical Synthesis and Derivatives

- Methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate is used in various chemical synthesis processes. For instance, it's involved in the synthesis of triazafulvalene systems (Uršič, Svete, & Stanovnik, 2010). These systems are of interest due to their unique chemical properties and potential applications in material science and organic chemistry.

Pharmaceutical Research

- In the pharmaceutical domain, compounds similar to methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate are explored for their antiviral properties. For example, ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, a related compound, has shown efficacy in the prevention and treatment of influenza in preclinical studies (Ivashchenko et al., 2014).

Material Science and Catalysis

- Research in material science and catalysis also utilizes derivatives of methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate. These derivatives can be important in developing new materials with specific desired properties, such as increased strength, flexibility, or chemical resistance.

Novel Compound Synthesis

- The compound is used in the synthesis of novel indole-benzimidazole derivatives, demonstrating the versatility and importance of this compound in creating new chemical entities (Wang et al., 2016).

Spectroscopy and Computational Studies

- Spectroscopic and computational studies of derivatives like methyl 5-methoxy-1H-indole-2-carboxylate provide insights into their electronic nature, reactivity, and potential applications in various fields, including pharmaceuticals and material science (Almutairi et al., 2017).

Antiviral Research

- Broad-spectrum antiviral compounds like Arbidol, which share a structural similarity with methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate, are studied for their mechanism of action against various viruses, including influenza and hepatitis C (Boriskin et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, including those involved in the metabolism of tryptophan

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds

Safety and Hazards

properties

IUPAC Name |

methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-16(2)8-11-10-6-5-9(18-3)7-12(10)15-13(11)14(17)19-4/h5-7,15H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWQMDIQXCLSCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(NC2=C1C=CC(=C2)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-((dimethylamino)methyl)-6-methoxy-1H-indole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

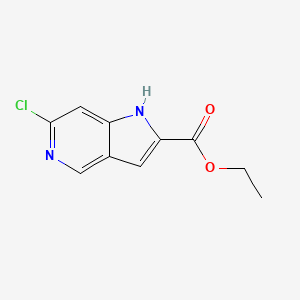

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B2378629.png)

![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)

![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)

![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2378643.png)

![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)

![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)

![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)